N-[(4-chlorophenyl)methyl]-N-methylsulfamoyl chloride
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-methylsulfamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO2S/c1-11(14(10,12)13)6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKGCBCEKKUYPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-[(4-chlorophenyl)methyl]-N-methylsulfamoyl chloride are currently unknown. This compound is a derivative of sulfamoyl chloride, which is a class of compounds known for their wide range of biological activities.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the lack of information about its targets and mode of action, it is difficult to predict which pathways might be affected.
Biological Activity
N-[(4-chlorophenyl)methyl]-N-methylsulfamoyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C₇H₈ClNO₂S
- Molecular Weight : 240.11 g/mol
- CAS Number : 868622-96-2
The compound features a sulfonamide group attached to a chlorophenyl moiety, which is characteristic of many compounds with antibacterial properties.
The biological activity of this compound is primarily attributed to its interaction with bacterial enzymes involved in folate synthesis. As a sulfonamide derivative, it mimics para-aminobenzoic acid (PABA), a substrate essential for bacterial growth. The compound inhibits dihydropteroate synthase, disrupting folate metabolism in bacteria and leading to growth inhibition. This mechanism underpins its potential use as an antibacterial agent against both gram-positive and some gram-negative bacteria.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. The compound has been investigated for its effectiveness against various bacterial strains, showing potential as a therapeutic agent in treating bacterial infections.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
Case Studies
- In Vitro Studies : In laboratory settings, this compound was tested against several bacterial strains using disk diffusion methods. Results indicated significant inhibition zones, suggesting effective antibacterial properties.
- Pharmacological Research : A study explored the compound's potential as an enzyme inhibitor in the development of new pharmaceuticals. The results indicated that modifications to the sulfonamide structure could enhance its biological activity and specificity toward target enzymes.
Comparison with Similar Compounds
N-(4-Chlorophenyl)sulfamoyl Chloride
- Molecular Formula: C₆H₅Cl₂NO₂S
- Molecular Weight : 226.08 g/mol
- Key Features : Lacks the methyl and benzyl groups present in the target compound. The 4-chlorophenyl group directly bonds to the sulfamoyl chloride.
- Reactivity : The absence of bulky substituents may enhance electrophilic reactivity compared to the target compound, making it more prone to nucleophilic substitution reactions.
- Applications : Primarily used as an intermediate in sulfonamide drug synthesis.
- Reference :
N-(4-Methylphenyl)sulfamoyl Chloride
- Molecular Formula: C₇H₈ClNO₂S
- Molecular Weight : 205.66 g/mol
- Key Features : Substitutes the 4-chlorophenyl group with a 4-methylphenyl group. The methyl group is electron-donating, altering electronic effects compared to the electron-withdrawing chlorine.
- Applications : Used in the synthesis of herbicides and antimicrobial agents.
- Reference :
N-(4-Chlorophenylsulfonyl)-2,2,2-Trimethylacetamide
- Molecular Formula: C₁₁H₁₄ClNO₃S
- Molecular Weight : 283.75 g/mol
- Key Features : Contains a sulfonamide (–SO₂NH–) linked to a trimethylacetamide group. The antiparallel conformation of N–H and C=O bonds in its crystal structure facilitates hydrogen bonding, influencing solid-state stability .
- Synthesis Method : Prepared via refluxing 4-chlorobenzenesulfonamide with pivalyl chloride, followed by recrystallization .
- Applications : Studied for dielectric properties and phase transitions in materials science.
N-(4-Chlorophenyl)-2-(2-[(4-Methylphenyl)sulfanylmethyl]-1H-benzimidazol-1-yl)acetamide
- Molecular Formula : C₂₃H₂₀ClN₃OS
- Molecular Weight : 421.94 g/mol
- Key Features : A benzimidazole derivative with a sulfamoyl-linked 4-chlorophenyl group. The complex structure enhances biological activity, such as enzyme inhibition.
- Properties : Predicted boiling point of 661.9°C and density of 1.28 g/cm³, indicating high thermal stability .
- Applications : Investigated for pharmaceutical applications, particularly in targeting benzimidazole-associated pathways.
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity/Stability Highlights |
|---|---|---|---|---|
| N-[(4-Chlorophenyl)methyl]-N-methylsulfamoyl chloride | C₈H₉Cl₂NO₂S* | ~254.10 (estimated) | 4-Chlorobenzyl, methyl | High reactivity due to sulfamoyl chloride; steric hindrance from benzyl group |
| N-(4-Chlorophenyl)sulfamoyl chloride | C₆H₅Cl₂NO₂S | 226.08 | 4-Chlorophenyl | Enhanced electrophilicity |
| N-(4-Methylphenyl)sulfamoyl chloride | C₇H₈ClNO₂S | 205.66 | 4-Methylphenyl | Increased lipophilicity |
| N-(4-Chlorophenylsulfonyl)-2,2,2-trimethylacetamide | C₁₁H₁₄ClNO₃S | 283.75 | 4-Chlorophenylsulfonyl, trimethylacetamide | Hydrogen-bonded crystal structure |
| N-(4-Chlorophenyl)-benzimidazole derivative | C₂₃H₂₀ClN₃OS | 421.94 | Benzimidazole, 4-chlorophenyl | High thermal stability |
*Estimated based on structural analogy.
Q & A
Q. How can computational methods predict biological activity of derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
